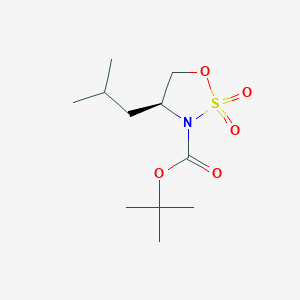
(S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide is a useful research compound. Its molecular formula is C11H21NO5S and its molecular weight is 279.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Profile
- IUPAC Name: tert-butyl (S)-4-isobutyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
- CAS Number: 1013941-87-1
- Molecular Formula: C₁₁H₂₁NO₅S
- Molecular Weight: 279.35 g/mol
- Purity: 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with oxathiazolidine structures can exhibit anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.
Table 1: Affinity of Related Compounds to COX Enzymes
| Compound | Affinity to COX-1 (kcal/mol) | Affinity to COX-2 (kcal/mol) |
|---|---|---|
| Diclofenac | -8.5 | – |
| Celecoxib | – | -12.2 |
| MTB | -7.7 | -9.3 |
| 2e | -6.6 | -9.4 |
This table illustrates that while this compound's affinity for COX enzymes is significant, it may not surpass that of established anti-inflammatory drugs like celecoxib .
Anti-inflammatory Activity
Studies have shown that derivatives of oxathiazolidines exhibit notable anti-inflammatory effects. For instance, compounds similar to (S)-3-Boc-4-isobutyl have been evaluated for their ability to reduce paw edema in animal models, indicating their potential as anti-inflammatory agents .
Anticancer Properties
Research has also indicated potential anticancer properties associated with oxathiazolidine derivatives. These compounds have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Case Studies
Case Study 1: In Vivo Evaluation
In a study involving carrageenan-induced paw edema in rats, (S)-3-Boc-4-isobutyl showed a reduction in inflammation comparable to standard anti-inflammatory drugs. The mechanism was linked to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Study 2: Cytotoxicity Assay
A cytotoxicity assay conducted on MCF-7 breast cancer cells demonstrated that (S)-3-Boc-4-isobutyl significantly reduced cell viability at concentrations above 10 µM. The study suggested that the compound induces apoptosis through the activation of caspase pathways .
Eigenschaften
IUPAC Name |
tert-butyl (4S)-4-(2-methylpropyl)-2,2-dioxooxathiazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5S/c1-8(2)6-9-7-16-18(14,15)12(9)10(13)17-11(3,4)5/h8-9H,6-7H2,1-5H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVACMKIYMUBDBC-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COS(=O)(=O)N1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1COS(=O)(=O)N1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














